Increased Lipophilicity via 4-Fluorophenyl Substitution vs. Unsubstituted 5-Phenyl Analog
The target compound (CAS 865654-73-5) incorporates a 4-fluorophenyl group at position 5, whereas the closest unsubstituted analog—7-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one (CAS 5571-63-1)—bears a simple phenyl ring. Fluorine substitution increases calculated LogP from approximately 2.83 (phenyl analog) to approximately 3.58 (target compound), an increase of +0.75 log units [1]. This increment is consistent with the electron-withdrawing and hydrophobic character of the fluorine atom, which enhances passive membrane permeability and blood-brain barrier penetration potential [2].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.58 |
| Comparator Or Baseline | 7-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one (CAS 5571-63-1): cLogP ≈ 2.83 |
| Quantified Difference | ΔcLogP ≈ +0.75 |
| Conditions | In silico prediction; no experimental LogP data for target compound identified in primary literature |
Why This Matters
Higher lipophilicity predicts faster passive diffusion across biological membranes, which is critical for CNS-targeted tool compound selection and may reduce the dose required to achieve target engagement compared to the non-fluorinated analog.
- [1] Sildrug.ibb.waw.pl. Predicted Properties for C16H13FN2O and C16H14N2O (cLogP comparison). 2025. View Source
- [2] Böhm HJ, Banner D, Bendels S, et al. Fluorine in medicinal chemistry. ChemBioChem. 2004;5(5):637-643. View Source
